molecular formula C35H64O8 B8271644 Muricatocin B CAS No. 167355-38-6

Muricatocin B

Cat. No. B8271644
CAS RN: 167355-38-6
M. Wt: 612.9 g/mol
InChI Key: QAIKIRDKCUWJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-{2,8,10,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}-5H-furan-2-one is a natural product found in Annona muricata with data available.

Mechanism of Action

While the specific mechanism of action for Muricatocin B is not detailed in the available literature, studies on similar acetogenins suggest they may work by affecting the growth and death of different cancer cell types . They may downregulate anti-apoptotic genes and the genes involved in pro-cancer metabolic pathways .

Future Directions

The potential of Muricatocin B and other acetogenins in the treatment of diseases such as cancer is a promising area of research . Future studies could focus on further understanding the mechanisms of action of these compounds, their potential therapeutic applications, and their safety profiles. Additionally, in silico studies suggest that acetogenins could potentially have anti-SARS-CoV-2 activity , indicating another potential direction for future research.

properties

CAS RN

167355-38-6

Product Name

Muricatocin B

Molecular Formula

C35H64O8

Molecular Weight

612.9 g/mol

IUPAC Name

2-methyl-4-[2,8,10,13-tetrahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one

InChI

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(39)33-21-22-34(43-33)32(40)20-19-30(38)25-29(37)17-14-12-13-16-28(36)24-27-23-26(2)42-35(27)41/h23,26,28-34,36-40H,3-22,24-25H2,1-2H3

InChI Key

QAIKIRDKCUWJQV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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